molecular formula C7H4F2O2 B577772 2,5-DIFLUOROBENZOIC-D3 ACID CAS No. 1219798-63-6

2,5-DIFLUOROBENZOIC-D3 ACID

Cat. No.: B577772
CAS No.: 1219798-63-6
M. Wt: 161.122
InChI Key: LBQMIAVIGLLBGW-CBYSEHNBSA-N
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Description

2,5-Difluorobenzoic-D3 acid is a deuterium-labeled derivative of 2,5-difluorobenzoic acid. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms replace the hydrogen atoms in the benzoic acid structure, providing a stable isotope that can be traced and analyzed in different experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluorobenzoic-D3 acid typically involves the deuteration of 2,5-difluorobenzoic acid. This process can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,5-difluorobenzoic-D3 acid involves its incorporation into various chemical and biological systems. The deuterium atoms provide a stable isotope that can be traced using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to study the compound’s behavior, interactions, and transformations in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracing and analysis compared to non-deuterated compounds. This makes it particularly valuable in studies requiring detailed isotopic analysis .

Properties

CAS No.

1219798-63-6

Molecular Formula

C7H4F2O2

Molecular Weight

161.122

IUPAC Name

2,4,5-trideuterio-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

LBQMIAVIGLLBGW-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)F

Synonyms

2,5-DIFLUOROBENZOIC-D3 ACID

Origin of Product

United States

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